N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-4-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c23-20(22-14-19-15-24-21(25-19)12-4-5-13-21)18-10-8-17(9-11-18)16-6-2-1-3-7-16/h1-3,6-11,19H,4-5,12-15H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOGWRPOMXNCBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Introduction of the Aminomethyl Group
To append the aminomethyl moiety (-CH2NH2) to the spirocyclic ketal, a Mannich-type reaction or reductive amination is employed. One approach involves reacting the spiro ketal with formaldehyde and ammonium chloride in the presence of a Lewis acid catalyst (e.g., ZnCl2). Alternatively, the spirocyclic carboxylic acid derivative (1,4-dioxaspiro[4.4]nonane-7-carboxylic acid, CAS 911793-49-2) can be converted to its corresponding amine via a Curtius rearrangement or Hofmann degradation.
For instance:
$$
\text{1,4-Dioxaspiro[4.4]nonane-7-carboxylic acid} \xrightarrow{\text{SOCl}2} \text{Acid Chloride} \xrightarrow{\text{NaN}3} \text{Acyl Azide} \xrightarrow{\Delta} \text{Isocyanate} \xrightarrow{\text{H}_2\text{O}} \text{Primary Amine}
$$
The resulting amine, N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)amine, is purified via recrystallization or silica gel chromatography.
Amide Bond Formation with Biphenyl Carboxylic Acid
Activation of [1,1'-Biphenyl]-4-carboxylic Acid
The biphenyl moiety is introduced through amide coupling. [1,1'-Biphenyl]-4-carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl2) or oxalyl chloride. Alternatively, coupling agents such as HATU or EDCl/HOBt in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) facilitate direct amidation.
Coupling Reaction
The activated carboxylic acid is reacted with the spirocyclic amine under inert conditions. For example:
$$
\text{[1,1'-Biphenyl]-4-carbonyl chloride} + \text{N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)amine} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} + \text{HCl}
$$
The reaction is monitored via TLC or HPLC, and the crude product is purified via column chromatography (silica gel, eluent: ethyl acetate/hexane).
Optimization and Challenges
Reaction Conditions
- Solvents : 1,4-Dioxane, tetrahydrofuran (THF), or DCM are preferred for their compatibility with spirocyclic intermediates.
- Catalysts : Nickel or palladium complexes may enhance coupling efficiency in sterically hindered systems.
- Temperature : Reactions typically proceed at 0–25°C for amidation, while ketalization requires reflux (80–120°C).
Analytical Validation
- NMR : $$^{1}\text{H}$$ and $$^{13}\text{C}$$ NMR confirm the spiro structure (δ 1.4–2.1 ppm for cyclopentyl protons) and amide linkage (δ 7.6–8.2 ppm for biphenyl aromatic protons).
- Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 337.419 [M+H]$$^+$$.
Alternative Synthetic Routes
Reductive Amination
A one-pot synthesis may involve reductive amination between 1,4-dioxaspiro[4.4]nonan-2-ylmethanamine and 4-biphenylcarbaldehyde using sodium cyanoborohydride (NaBH3CN).
Solid-Phase Synthesis
Immobilization of the spirocyclic amine on Wang resin enables iterative amidation, though this method is less common for small-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the spirocyclic or biphenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-[1,1’-biphenyl]-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-[1,1'-biphenyl]-4-carboxamide with structurally related biphenyl carboxamide derivatives, focusing on substituents, synthesis yields, and functional properties.
Key Observations:
Structural Diversity :
- The spirocyclic dioxaspiro group in the target compound distinguishes it from analogs with simple alkyl (e.g., N-cyclooctyl ), aromatic (e.g., N-thiazolyl ), or sulfonamide substituents . This spiro system may confer improved metabolic stability compared to linear alkyl chains .
- Compounds like N-(decahydronaphthalen-1-yl) (8) and N-(bicyclo[2.2.1]heptan-2-yl) (4) emphasize the role of polycyclic substituents in enhancing target binding through van der Waals interactions .
Sulfonamide derivatives (e.g., compound 4) were synthesized in 78% yield using standard coupling protocols , suggesting that the target compound’s synthesis could follow similar optimized routes.
Biological Relevance :
- Sulfonamide-based analogs (e.g., N-(4-sulfamoylbenzyl)) demonstrated carbonic anhydrase inhibitory activity, highlighting the importance of polar substituents for enzyme targeting .
- The thiazole-containing derivative (Y030-2401) exhibited broad-spectrum antibacterial activity, likely due to the heterocycle’s ability to engage in hydrogen bonding .
Physicochemical Properties: Lipophilicity (logP) varies significantly: the thiazole derivative (logP 4.0) is less lipophilic than the branched alkyl analog (logP ~5.5, inferred from ).
Biological Activity
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-[1,1'-biphenyl]-4-carboxamide is a synthetic compound characterized by its unique spirocyclic structure and functional groups, which contribute to its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and comparisons with similar compounds.
Structural Characteristics
The molecular formula of this compound is C₁₇H₁₉N₃O₅. The compound features a spirocyclic framework that enhances its three-dimensional shape, potentially influencing its interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the spirocyclic core followed by the incorporation of the biphenyl and carboxamide moieties. Common methods include:
- Condensation Reactions : Utilizing lactones and diols in the presence of acid catalysts to form the spiroketal structure.
- Substitution Reactions : Introducing the biphenyl group through nucleophilic substitution methods.
Biological Activity
Preliminary studies indicate that this compound exhibits notable biological activities. These activities are primarily attributed to its ability to interact with specific molecular targets in biological systems.
Potential Applications
The compound has shown promise in several areas:
- Anticancer Activity : Similar compounds have been investigated for their ability to inhibit tumor growth by interfering with cancer cell signaling pathways.
- Antimicrobial Properties : The structural characteristics suggest potential efficacy against various pathogens.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes.
The mechanism of action is believed to involve:
- Binding Affinity : The spirocyclic structure allows for effective binding within enzyme active sites or receptor pockets.
- Modulation of Signaling Pathways : Interaction with proteins may influence cellular processes such as proliferation and apoptosis.
Comparative Analysis
A comparison with structurally similar compounds highlights the unique characteristics of this compound:
| Compound Name | Structural Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| 1,4-Dioxaspiro[4.5]decane | Spirocyclic structure | Anticancer | Larger ring size influencing reactivity |
| 2-(3-Methoxyphenyl)acetamide | Acetamide group | Analgesic | Simpler structure lacking spirocyclic complexity |
| This compound | Complex spirocyclic framework | Anticancer and antimicrobial potential | Enhanced pharmacological properties due to unique substitutions |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-[1,1'-biphenyl]-4-carboxamide, and how are key intermediates purified?
- Methodological Answer : The synthesis typically involves two stages: (i) formation of the spiroketal ring via condensation of a diol (e.g., 1,4-cyclohexanediol) with a ketone under acidic conditions, and (ii) coupling the spiroketal intermediate with [1,1'-biphenyl]-4-carbonyl chloride using a base like triethylamine. Purification often employs automated flash chromatography (for intermediates) and recrystallization (for final products) .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer : High-resolution - and -NMR are critical for confirming the spiroketal and biphenyl moieties. Mass spectrometry (ESI-TOF) validates molecular weight, while IR spectroscopy identifies amide C=O stretches (~1650 cm) and spiroketal ether linkages (~1100 cm) .
Q. How does the spiroketal structure influence solubility and stability in aqueous vs. organic solvents?
- Methodological Answer : The spiroketal’s rigidity reduces solubility in polar solvents (e.g., water) but enhances stability in organic phases (e.g., dichloromethane). Solubility can be improved via co-solvents (e.g., DMSO:water mixtures) or functionalization of the biphenyl group with hydrophilic substituents .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. To address this:
- Perform metabolite profiling (LC-MS/MS) to identify degradation products.
- Use prodrug strategies (e.g., esterification of the amide) to enhance membrane permeability.
- Validate target engagement in vivo via PET tracers or tissue-specific pharmacokinetic studies .
Q. How can computational modeling predict the compound’s binding affinity to biological targets like enzymes or receptors?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS) model interactions between the spiroketal/biphenyl motifs and target binding pockets. Key parameters include:
- Free energy calculations (MM-PBSA) to assess binding stability.
- Pharmacophore mapping to align with known inhibitors (e.g., kinase or GPCR antagonists) .
Q. What experimental approaches compare the reactivity of this compound with spiroketal analogs bearing different substituents?
- Methodological Answer :
- Synthetic : Replace the biphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups and compare reaction rates in oxidation/reduction assays .
- Analytical : Use Hammett plots to correlate substituent effects with reaction kinetics (e.g., for acid-catalyzed hydrolysis of the spiroketal) .
Q. How do steric effects from the spiroketal ring impact catalytic applications in asymmetric synthesis?
- Methodological Answer : The spiroketal’s rigidity creates chiral environments for asymmetric catalysis. Test enantioselectivity in reactions like Michael additions or epoxidations using chiral HPLC or polarimetry. Compare turnover numbers (TONs) with non-spiro catalysts (e.g., BINOL derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
